molecular formula C13H13NO4 B12582150 2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- CAS No. 203111-43-7

2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]-

Cat. No.: B12582150
CAS No.: 203111-43-7
M. Wt: 247.25 g/mol
InChI Key: MTNHTQZZUUIZKF-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- is an organic compound that features a cyclohexenone ring substituted with a hydroxy group and a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- typically involves the reaction between 2-cyclohexen-1-one and 4-nitrobenzaldehyde. This reaction can be catalyzed by lipases in a biphasic medium, resulting in the formation of aldol and Morita–Baylis–Hillman adducts . The reaction conditions often include the use of aqueous-DMSO co-solvent mixtures, with Burkholderia cepacia lipase providing the best overall conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly involving the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, with some reactions requiring acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted cyclohexenones and other functionalized derivatives .

Scientific Research Applications

2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 2-[hydroxy(4-nitrophenyl)methyl]- exerts its effects involves interactions with various molecular targets and pathways. For example, as a fluorescent sensor, the compound exhibits significant fluorescence enhancement in the presence of cadmium ions, likely due to specific binding interactions . The exact molecular targets and pathways involved in other applications are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

203111-43-7

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-[hydroxy-(4-nitrophenyl)methyl]cyclohex-2-en-1-one

InChI

InChI=1S/C13H13NO4/c15-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)14(17)18/h3,5-8,13,16H,1-2,4H2

InChI Key

MTNHTQZZUUIZKF-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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